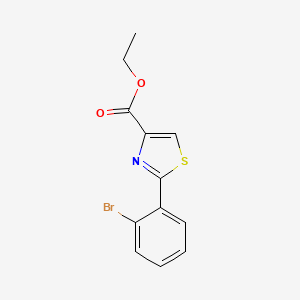

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLANXDOXGJYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668646 | |

| Record name | Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-78-4 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(2-bromophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Condensation of 2-Bromo-Thiobenzamide and Ethyl Bromopyruvate

One of the most direct and widely reported methods to prepare this compound is the condensation reaction between 2-bromo-thiobenzamide and ethyl bromopyruvate under reflux in ethanol solvent.

- Reaction Conditions:

- Reagents: 2-bromo-thiobenzamide and ethyl bromopyruvate

- Solvent: Ethanol

- Temperature: Reflux (~78 °C)

- Time: 16 hours

- Procedure: The two reactants are dissolved in ethanol and refluxed for 16 hours. After completion, the solvent is evaporated, and the crude product is purified by flash chromatography using 15% ethyl acetate in heptane as eluent.

- Yield: Approximately 79% of the desired product is obtained as a white solid.

- Reference: This method is documented with detailed steps and yields, demonstrating its efficiency and reproducibility.

Bromination of Ethyl 2-Aminothiazole-4-Carboxylate

An alternative route involves the bromination of ethyl 2-aminothiazole-4-carboxylate to introduce the bromine atom at the 2-position of the phenyl ring.

- Reaction Conditions:

- Reagents: Ethyl 2-aminothiazole-4-carboxylate, bromine dissolved in glacial acetic acid

- Temperature: Initially room temperature, then heated at 80 °C for 90 minutes

- Post-reaction: Stirring at room temperature for 12 hours

- Procedure: Bromine is added dropwise to a solution of ethyl 2-aminothiazole in glacial acetic acid with continuous stirring. The mixture is heated and then stirred further at room temperature. The precipitate formed is filtered, washed, and recrystallized from ethanol.

- Product: Ethyl 2-amino-5-bromothiazole-4-carboxylate, which can be further modified to the target compound.

- Reference: This method is useful for preparing brominated thiazole derivatives and has been structurally characterized by crystallography.

Copper(II) Bromide-Mediated Bromination of Ethyl 2-Aminothiazole-4-Carboxylate

A more specialized method involves copper(II) bromide and tert-butylnitrite in acetonitrile to achieve bromination.

- Reaction Conditions:

- Reagents: Ethyl 2-aminothiazole-4-carboxylate, copper(II) bromide, tert-butylnitrite

- Solvent: Acetonitrile

- Temperature: 0 °C to room temperature

- Time: 12 hours

- Procedure: Ethyl 2-aminothiazole-4-carboxylate is dissolved in acetonitrile with copper(II) bromide at 0 °C. Tert-butylnitrite is added dropwise, and the mixture is stirred as it warms to room temperature. The reaction mixture is then worked up by extraction and acidification, followed by purification via recrystallization from hexane.

- Yield: 84% yield of ethyl 2-bromo-1,3-thiazole-4-carboxylate.

- Reference: This method provides a high yield and is well-documented for related thiazole derivatives.

Cyclization and Substitution Strategies for Thiazole Ring Formation

Some synthetic strategies involve the cyclization of α-bromoketones with thioamide derivatives or ethyl thiooxamate to form the thiazole ring, followed by bromination or substitution on the phenyl ring.

- Key Steps:

- Preparation of α-bromoketones by bromination of ketones using N-bromosuccinimide (NBS)

- Cyclization with ethyl thiooxamate or related sulfur-containing nucleophiles to form thiazole-4-carboxylate esters

- Subsequent Suzuki–Miyaura coupling or Sandmeyer-type bromination to introduce the bromophenyl substituent at the 2-position

- Reference: These methods are described in research focusing on thiazole/thiadiazole derivatives with biological activities, demonstrating versatility in functional group transformations.

Acylation of 2-Aminothiazole Derivatives with α-Bromo Acid Halides

Another approach involves acylation of 2-aminothiazole derivatives with α-bromo acid halides to introduce the bromo substituent adjacent to the thiazole ring.

- Reaction Conditions:

- Reagents: 2-amino-4-phenylthiazole, α-bromo acid halide (e.g., α-bromopropionyl bromide)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0 to -5 °C during addition, then room temperature

- Base: Triethylamine to scavenge HCl

- Procedure: The amine and base are dissolved in THF and cooled. The acid halide is added dropwise, followed by stirring at room temperature. The product is isolated by extraction, chromatography, and recrystallization.

- Reference: This method is useful for preparing bromo-substituted thiazole derivatives with controlled substitution patterns.

Comparative Data Table of Preparation Methods

Summary of Research Findings

The condensation of 2-bromo-thiobenzamide with ethyl bromopyruvate is a straightforward and efficient method yielding about 79% of this compound, suitable for scale-up.

Bromination of amino-thiazole precursors provides an alternative route to introduce bromine, with copper(II) bromide and tert-butylnitrite in acetonitrile giving high yields (84%) under mild conditions.

Cyclization strategies involving α-bromoketones and thioamide derivatives enable structural diversity but require multiple steps and careful control of reaction conditions.

Acylation with α-bromo acid halides is a useful method for functionalizing the thiazole ring with brominated substituents, often requiring low temperatures and base scavengers to control side reactions.

Purification methods commonly include recrystallization and flash chromatography, with solvents such as hexane, ethanol, and ethyl acetate/heptane mixtures.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products Formed

Substitution Reactions: Substituted thiazole derivatives.

Oxidation Reactions: Sulfoxides, sulfones.

Reduction Reactions: Alcohol derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Drug Synthesis: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, particularly in anti-inflammatory and anti-cancer drugs .

- Biological Activity: Compounds with thiazole rings often exhibit notable biological activities. This compound has shown promise in preliminary studies as a lead compound for targeting infections and cancer pathways.

Case Study:

In a study examining the compound's efficacy against cancer cell lines, researchers modified the compound to enhance its binding affinity to specific receptors involved in tumor growth. The results indicated a significant reduction in cell proliferation at certain concentrations, highlighting its potential as a therapeutic agent .

Agricultural Chemistry

Key Applications:

- Agrochemical Formulations: This compound is incorporated into agrochemical products aimed at pest control and crop protection. Its effectiveness in these formulations contributes to increased agricultural productivity .

- Pesticide Development: Research has shown that derivatives of this compound can be developed into novel pesticides with improved efficacy against resistant pest strains .

Data Table: Agrochemical Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| Modified Derivative A | Beetles | 78% | |

| Modified Derivative B | Mites | 90% |

Material Science

Key Applications:

- Novel Materials Creation: The compound is being explored for its role in developing materials with enhanced properties such as thermal stability and chemical resistance. These materials are beneficial for applications in coatings and plastics .

- Polymer Chemistry: this compound can serve as a building block for polymers that exhibit unique mechanical properties, making them suitable for various industrial applications .

Biochemical Research

Key Applications:

- Mechanistic Studies: Researchers utilize this compound to investigate biological pathways and mechanisms, aiding in the discovery of new therapeutic targets. Its structural characteristics allow for detailed interaction studies with enzymes and receptors.

- Drug Design: The compound's interactions with biological targets are studied through docking simulations, providing insights into its mechanism of action and potential therapeutic uses.

Summary of Findings

This compound demonstrates diverse applications across multiple scientific fields. Its role as an intermediate in drug synthesis, effectiveness in agrochemical formulations, contributions to material science, and utility in biochemical research underscore its significance.

Mécanisme D'action

The mechanism of action of ethyl 2-(2-bromophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, leading to DNA damage and cell death .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Electronic Properties

Key Observations :

- Electronic Effects : The nitro group in significantly reduces the HOMO-LUMO gap compared to bromine or hydroxyl substituents, enhancing charge transfer and reactivity .

- Steric Effects: Bromine’s bulkiness (van der Waals radius: 1.85 Å) may hinder molecular packing or target binding compared to smaller groups like –OH or –NO₂ .

Key Observations :

- Anticancer Activity : Compounds with amide-linked substituents (e.g., 5a) show potent β-catenin inhibition, suggesting that bromophenyl analogs may target similar pathways .

- Antioxidant Activity : Hydrazinyl derivatives with electron-donating groups (e.g., –OCH₃ in 2g) exhibit superior radical scavenging compared to halogenated analogs .

Physicochemical and Crystallographic Properties

Table 3: Physicochemical and Structural Data

Key Observations :

- Crystal Packing : Nitro and hydrazine groups facilitate π-π stacking and hydrogen bonding, stabilizing crystal lattices .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs): –NO₂ and –Br enhance electrophilicity, improving interactions with electron-rich biological targets (e.g., enzyme active sites) . – Example: The nitro group in enhances antimicrobial activity via increased reactivity .

Hydrogen-Bonding Motifs :

– Amide (–NHCO–) and hydrazine (–NH–NH–) groups improve target binding through hydrogen bonding, as seen in 5a and 2g .

Steric Effects : – Bulky substituents (e.g., bromophenyl) may reduce binding affinity to sterically constrained targets compared to smaller groups like –OH .

Activité Biologique

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, mechanisms of action, and potential applications in various fields.

1. Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of approximately 312.18 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, and a bromophenyl substituent that enhances its lipophilicity and biological activity.

Biochemical Interactions

This compound interacts with multiple enzymes and proteins, influencing their activity. Notably, thiazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals .

Modulation of Cell Signaling

This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. These effects can lead to altered cellular responses in various biological contexts.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values of 250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, and 375 µg/mL against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity, making it a candidate for further investigation in treating fungal infections.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules. The thiazole ring facilitates π-π stacking interactions and hydrogen bonding with biological macromolecules, while the bromophenyl group enhances membrane permeability, allowing the compound to reach intracellular targets effectively.

Case Studies

- Antiviral Activity : A study evaluated various thiazole derivatives for their antiviral properties against yellow fever virus. Compounds exhibiting over 50% inhibition at a concentration of 50 μM were considered active .

- Anticancer Potential : this compound has been explored for its anticancer effects, with some derivatives showing cytotoxic activity against cancer cell lines at IC50 values less than those of standard chemotherapeutics like doxorubicin .

6. Applications

This compound has several applications across various fields:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing anti-inflammatory and anticancer agents.

- Agricultural Chemistry : The compound is utilized in formulating agrochemicals for pest control and crop protection.

- Material Science : It contributes to creating novel materials with enhanced stability and resistance properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate?

- Methodology : The compound is typically synthesized via cyclization reactions. A two-step approach involves:

Thiosemicarbazone Formation : Reacting substituted aldehydes with thiosemicarbazide to generate thiosemicarbazones.

Cyclization with Ethyl Bromopyruvate : Refluxing thiosemicarbazones with ethyl bromopyruvate in ethanol under acidic conditions (e.g., glacial acetic acid) to form the thiazole ring .

- Key Conditions : Reaction times (4–6 hours), solvent (ethanol), and purification via recrystallization or column chromatography.

- Yield Optimization : Yields exceeding 80% are achievable with stoichiometric control and inert atmospheres .

Q. Which spectroscopic and analytical techniques are employed for structural characterization?

- Core Techniques :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=N vibrations at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at δ 165–170 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical mass) .

- SC-XRD : Resolves crystal packing and non-covalent interactions (e.g., hydrogen bonds, π-stacking) .

Q. What preliminary biological assays are used to evaluate this compound?

- Antioxidant Activity :

- DPPH/ABTS Assays : Measure free radical scavenging activity (e.g., %FRSA values up to 84.46% for derivatives) .

- Antimicrobial Screening :

- MIC Tests : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

Advanced Research Questions

Q. How are computational methods applied to predict electronic properties and binding affinities?

- DFT Studies :

- HOMO-LUMO Gaps : Small gaps (e.g., ~3.5 eV) indicate high reactivity, influenced by conjugation and substituents (e.g., –NO₂ lowers gap) .

- MEP Analysis : Identifies nucleophilic/electrophilic regions for reaction site prediction .

- Molecular Docking :

- SARS-CoV-2 Mpro Binding : Derivatives like 2e and 2h show strong binding (affinity: −8.5 kcal/mol) via hydrogen bonds and hydrophobic interactions .

Q. How is crystallographic data analyzed to understand structural stability?

- Hirshfeld Surface Analysis :

- Quantifies intermolecular interactions (e.g., H-bond contributions: 15–20%, van der Waals: 60–70%) .

- Software Tools :

- SHELX Suite : Refinement of SC-XRD data to resolve disorder or twinning .

Q. How are structure-activity relationships (SAR) explored for derivatives?

- Derivative Design :

- Substituent Variation : Introducing –Cl, –OCH₃, or arylidene groups alters bioactivity (e.g., O4I2 enhances Oct3/4 expression in stem cells) .

- Biological Optimization :

- Pluripotency Induction : Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2 ) increases Oct3/4 expression by 8-fold, enabling somatic cell reprogramming .

Q. How are contradictions in biological data resolved?

- Case Example : Discrepancies in antioxidant vs. antimicrobial activity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.